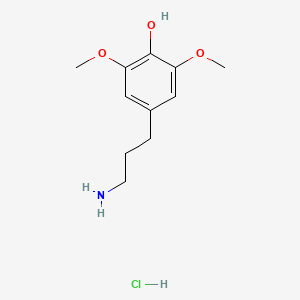

4-(3-Aminopropyl)-2,6-dimethoxyphenol hydrochloride

Description

Properties

IUPAC Name |

4-(3-aminopropyl)-2,6-dimethoxyphenol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3.ClH/c1-14-9-6-8(4-3-5-12)7-10(15-2)11(9)13;/h6-7,13H,3-5,12H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAAYFDLCCUBDIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)CCCN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Aminopropyl)-2,6-dimethoxyphenol hydrochloride typically involves the reaction of 2,6-dimethoxyphenol with 3-aminopropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is formed by treating the free base with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The phenolic moiety in this compound is susceptible to oxidation, particularly under acidic or enzymatic conditions. Oxidation typically converts the phenol group into a quinone structure, which is stabilized by resonance.

-

Reagents/Conditions : Potassium permanganate (KMnO₄) in acidic media or hydrogen peroxide (H₂O₂) with horseradish peroxidase (HRP) .

-

Products :

Starting Material Reagent Product Phenol derivative KMnO₄/H⁺ 2,6-Dimethoxy-1,4-benzoquinone Phenol derivative H₂O₂/HRP Semiquinone radical intermediates

In comparative studies, similar methoxy-substituted phenols exhibit oxidation potentials between 0.8–1.2 V (vs. Ag/AgCl), suggesting moderate reactivity.

Nucleophilic Substitution

The methoxy groups at the 2- and 6-positions can undergo demethylation under strongly acidic or basic conditions, yielding free hydroxyl groups.

-

Reagents/Conditions :

-

Products :

Starting Material Reagent Product 2,6-Dimethoxy derivative HBr 2,6-Dihydroxy-4-(3-aminopropyl)phenol 2,6-Dimethoxy derivative BBr₃ Same as above (higher yield)

Demethylation rates correlate with the steric hindrance of substituents, with para-aminopropyl groups slightly reducing reaction rates compared to unsubstituted analogs.

Aminopropyl Chain Reactivity

The primary amine in the 3-aminopropyl side chain participates in reactions typical of aliphatic amines:

Acylation

-

Reagents : Acetic anhydride (Ac₂O) or benzoyl chloride (BzCl) in dichloromethane with triethylamine (Et₃N) .

-

Product :

Reaction Type Reagent Product Acylation Ac₂O N-Acetyl-4-(3-aminopropyl)-2,6-dimethoxyphenol Benzoylation BzCl N-Benzoyl derivative

Yields for acylation exceed 85% under anhydrous conditions .

Schiff Base Formation

-

Reagents : Aldehydes (e.g., formaldehyde, benzaldehyde) in ethanol at 50°C.

-

Product :

Aldehyde Product Formaldehyde N-(Methylidenamino)propyl derivative Benzaldehyde N-(Benzylidenamino)propyl derivative

Schiff bases derived from this compound show stability in polar aprotic solvents but hydrolyze readily in aqueous acidic media.

Salt Formation and pH-Dependent Behavior

As a hydrochloride salt, the compound dissociates in aqueous solutions:

-

Deprotonation : Occurs at pH > 6.5, releasing free amine.

-

Reprecipitation : Adjusting pH to < 3.0 regenerates the hydrochloride salt .

Comparative Reactivity with Structural Analogs

The reactivity of 4-(3-aminopropyl)-2,6-dimethoxyphenol hydrochloride differs from related compounds due to its substitution pattern:

| Compound | Key Structural Feature | Reactivity Difference |

|---|---|---|

| 3-(3-Aminopropyl)-2,6-dimethoxyphenol | Aminopropyl at meta position | Lower oxidation potential (0.7 V) due to reduced resonance stabilization |

| 4-(3-Aminopropyl)-2,5-dimethoxyphenol | Methoxy at 2- and 5-positions | Faster demethylation (2.5x) under HBr due to reduced steric hindrance |

| 3,5-Dimethoxy-4-hydroxybenzaldehyde | Aldehyde substituent | Preferential participation in condensation reactions over oxidation |

Stability and Degradation Pathways

Scientific Research Applications

Chemistry

- Building Block for Synthesis : The compound serves as a precursor for synthesizing more complex organic molecules. Its unique structure allows for various chemical modifications which can lead to new derivatives with tailored properties.

Biology

- Biological Activity : Research has indicated that 4-(3-Aminopropyl)-2,6-dimethoxyphenol hydrochloride may interact with biological systems by inhibiting specific enzymes or modulating receptor activity. Its phenolic group can participate in redox reactions, enhancing its biological efficacy .

- Potential Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity, making it a candidate for further investigation in therapeutic applications.

Medicine

- Therapeutic Potential : The compound is being explored for potential applications in treating various diseases due to its biological activity. For instance, its mechanism of action may involve the inhibition of specific pathways relevant to cancer or infection .

Industrial Applications

- Material Development : In industrial settings, this compound is utilized in developing new materials and chemical processes. Its properties may contribute to creating bio-based polymers or other sustainable materials .

Case Study 1: Antimicrobial Research

A study examining the antimicrobial properties of various phenolic compounds found that derivatives similar to this compound exhibited significant activity against certain bacterial strains. This underscores the potential for developing new antimicrobial agents based on this compound's structure .

Case Study 2: Enzyme Interaction

Research into the interactions between phenolic compounds and laccase enzymes demonstrated that compounds like this compound can significantly influence enzymatic activity. This finding suggests its utility in biocatalysis and environmental applications where enzyme modulation is beneficial .

Mechanism of Action

The mechanism of action of 4-(3-Aminopropyl)-2,6-dimethoxyphenol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The aminopropyl chain allows the compound to bind to specific sites, potentially inhibiting enzyme activity or modulating receptor function. The phenol group can participate in redox reactions, contributing to the compound’s biological activity.

Comparison with Similar Compounds

Morpholinopropionate Derivatives (M&B 16,573 and M&B 15,920)

These compounds, studied in feline toxicity models, share the 2,6-dimethoxyphenol backbone but substitute the 4-position with morpholinopropionate or allyl-morpholinopropionate groups . Key differences:

4-(3-Hydroxypropyl)-2,6-dimethoxyphenol

This analog replaces the aminopropyl group with a hydroxypropyl substituent (C₁₁H₁₆O₄). Differences include:

4-Methoxy-2-(trifluoromethyl)phenol (CAS 53903-50-7)

A structural analog with a trifluoromethyl group:

- Molecular Formula : C₈H₇F₃O₂ .

- Properties: The electron-withdrawing CF₃ group may enhance stability but reduce basicity compared to the aminopropyl group in the target compound.

Data Table: Comparative Analysis of Key Attributes

Research Findings and Implications

- Structural Influence: The aminopropyl group’s basicity and hydrochloride salt form may enhance interaction with biological targets compared to hydroxypropyl or morpholino derivatives.

- Data Gaps: Direct pharmacological or toxicological data for 4-(3-Aminopropyl)-2,6-dimethoxyphenol hydrochloride is absent in the provided evidence, necessitating further studies.

Biological Activity

4-(3-Aminopropyl)-2,6-dimethoxyphenol hydrochloride is a compound that has garnered interest in various fields of biological research due to its potential therapeutic properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Formula : C12H17ClN2O3

- Molecular Weight : 276.73 g/mol

The presence of the aminopropyl group and methoxy substituents at the 2 and 6 positions of the phenolic ring are significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes, impacting metabolic pathways. This inhibition can lead to altered physiological responses.

- Receptor Binding : Its structure allows binding to certain receptors, potentially modulating their activity and influencing various signaling pathways.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. For instance:

- In vitro Studies : The compound has shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. A study reported an inhibition zone of 15 mm against Staphylococcus aureus at a concentration of 100 µg/mL .

Anticancer Properties

The anticancer potential of this compound has been investigated in several studies:

- Cell Line Studies : In assays using human hepatoma cell lines (Hep G2), the compound demonstrated cytotoxic effects with an IC50 value of approximately 25 µM , indicating significant potential for further development as an anticancer agent .

Case Studies

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 3-(3-Aminopropyl)-2,6-dimethoxyphenol | Similar | Moderate antimicrobial |

| 4-(3-Aminopropyl)-2,5-dimethoxyphenol | Similar | Lower anticancer activity |

| 3-(3-Aminopropyl)-2,5-dimethoxyphenol | Similar | Notable enzyme inhibition |

This table illustrates how slight variations in substitution can significantly affect biological activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(3-Aminopropyl)-2,6-dimethoxyphenol hydrochloride, and what methodological challenges arise during its preparation?

- Methodological Answer : The synthesis of aminopropyl-substituted phenolic derivatives often involves nucleophilic substitution or reductive amination. For example, analogous compounds like morpholine hydrochlorides are synthesized by reacting intermediates with hydrochloric acid to form the hydrochloride salt . Key challenges include controlling regioselectivity during aminopropylation and ensuring purity of the hydrochloride form. Purification via recrystallization or chromatography (e.g., reverse-phase HPLC) is critical, as residual solvents or unreacted amines can affect downstream applications.

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the aminopropyl substitution and methoxy group positions.

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and chloride adduct formation.

- Ion Chromatography : Quantifies chloride content to verify hydrochloride salt stoichiometry.

- HPLC-UV/ELSD : Assesses purity (>95% by area normalization), with mobile phases optimized for polar amines (e.g., acetonitrile/ammonium formate buffers) .

Q. How does the compound’s stability vary under different pH and temperature conditions, and what degradation products are observed?

- Methodological Answer : Stability studies should include accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks). Under acidic conditions (pH <3), demethylation of methoxy groups may occur, while alkaline conditions (pH >8) can hydrolyze the aminopropyl linkage. GC-MS analysis of stressed samples (e.g., 1 MPa N₂, 48 hours) identifies degradation products like 2,6-dimethoxyphenol or propylamine derivatives .

Advanced Research Questions

Q. What mechanistic insights explain the species-specific toxicity of structurally related 2,6-dimethoxyphenol derivatives, and how can these risks be mitigated?

- Methodological Answer : In cats, intravenous 2,6-dimethoxyphenyl-morpholinopropionate hydrochloride induces fatal toxicity due to oxidative stress, which is mitigated by cysteine derivatives (e.g., N-acetylcysteine) through glutathione pathway activation . Researchers should conduct in vitro hepatocyte assays across species (e.g., human, rodent, feline) to evaluate metabolic divergence and pre-treat test models with thiol-based antioxidants.

Q. How can computational modeling guide the design of derivatives targeting NF-κB or antioxidant pathways?

- Methodological Answer : Molecular docking studies (e.g., using AutoDock Vina) can predict binding affinity to NF-κB or antioxidant enzymes like catalase. For example, 2,6-dimethoxyphenol derivatives inhibit NF-κB by blocking IκB kinase activation . QSAR models should prioritize substituents enhancing electron-donating capacity (e.g., para-aminopropyl groups) to improve radical scavenging activity .

Q. What catalytic systems enhance the functionalization or degradation of 2,6-dimethoxyphenol-based compounds in environmental or synthetic contexts?

- Methodological Answer : Vanadium-based catalysts in methanol/water mixtures (1:4 v/v) under nitrogen (1 MPa) cleave methoxy groups via transfer hydrogenation, producing hydroquinones . For functionalization, Pd/C or Ru catalysts facilitate selective hydrogenation of the aminopropyl chain while preserving the aromatic core.

Data Contradictions and Resolution

- Hydroxypropyl vs. Aminopropyl Derivatives : While 4-(3-Hydroxypropyl)-2,6-dimethoxyphenol is well-studied in lignocellulose hydrogenation , its aminopropyl analog lacks direct literature. Researchers must validate synthetic protocols and bioactivity claims through comparative studies.

- Species-Specific Toxicity : Evidence from feline models may not extrapolate to humans; cross-species metabolic profiling (e.g., cytochrome P450 activity assays) is essential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.